N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide

Description

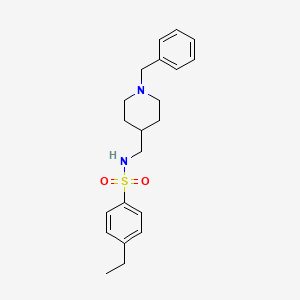

N-((1-Benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzylpiperidine scaffold linked to a 4-ethylbenzenesulfonamide group. The benzylpiperidine moiety is a common pharmacophore in central nervous system (CNS)-targeting drugs, while the sulfonamide group enhances solubility and bioavailability.

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-2-18-8-10-21(11-9-18)26(24,25)22-16-19-12-14-23(15-13-19)17-20-6-4-3-5-7-20/h3-11,19,22H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMQCAJDXSXJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Sulfonamide Formation: The final step involves the reaction of the benzylpiperidine derivative with 4-ethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several areas of research:

-

Medicinal Chemistry :

- It is investigated as a potential pharmacological agent due to its ability to modulate biological pathways.

- The piperidine moiety is known for enhancing the binding affinity to various receptors.

-

Biological Research :

- Used as a tool to study enzyme inhibition and receptor interactions.

- Its sulfonamide group may mimic natural substrates, allowing it to interfere with enzymatic activities.

-

Neuroscience :

- Explored for its neuroprotective effects, particularly in models of neurodegenerative diseases.

- Studies suggest it may improve cognitive functions by modulating neurotransmitter systems.

Case Studies

Several case studies have highlighted the therapeutic potential of N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide:

-

Alzheimer's Disease Model :

- In rodent models, administration resulted in improved memory retention and reduced amyloid plaque formation, indicating neuroprotective effects.

-

Depression and Anxiety :

- A study demonstrated that the compound alleviated symptoms of depression and anxiety in stressed mice, likely through modulation of serotonin pathways.

-

Neuroprotection :

- Research indicated significant reduction in neuronal death caused by oxidative stress in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

The compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antibacterial | Demonstrated effective inhibition against several bacterial strains in vitro. |

| Antitumor | Induced apoptosis in cancer cell lines, suggesting potential use in cancer therapy. |

| Anti-inflammatory | Modulated inflammatory pathways, beneficial for conditions characterized by excessive inflammation. |

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural similarities with several sulfonamide and carboxamide derivatives. Key analogs include:

- Substituent Effects: The 4-ethyl group in the target compound is more hydrophobic than the 4-methoxy group in compound 8 (), which may enhance blood-brain barrier permeability but reduce aqueous solubility. 39% for compound 8) .

Structure-Activity Relationship (SAR) Insights

Hydrophobic Substituents : The 4-ethyl group likely enhances CNS penetration compared to polar groups (e.g., 4-methoxy), but may reduce solubility.

Scaffold Rigidity : Biphenyl derivatives (compound 9) demonstrate that increased rigidity improves thermal stability (higher melting points) but complicates synthesis .

Receptor Selectivity : Sigma1 affinity in arylacetamides () is sensitive to aromatic ring substituents, suggesting that the target compound’s ethyl group could be modified with halogens or electron-withdrawing groups to tune receptor binding .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in the context of neurological and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 364.5 g/mol

- Structural Features :

- A piperidine ring

- A sulfonamide functional group (-SONH)

- An ethyl group attached to the benzene ring

This compound exhibits its biological activity primarily through its interaction with specific biological targets. The sulfonamide group allows the compound to mimic natural substrates, facilitating binding to active sites on enzymes or receptors. This interaction can modulate the activity of various proteins involved in disease processes.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, including:

- Neurological Disorders : Potential as a treatment for conditions such as pain and anxiety due to its ability to block N-type calcium channels.

- Anti-inflammatory Effects : Investigated for its capacity to reduce inflammation in various models.

- Antibacterial Properties : Although primarily studied for neurological applications, some sulfonamides exhibit antibacterial effects.

Study 1: N-Type Calcium Channel Blockade

A study highlighted the effectiveness of this compound as an N-type calcium channel blocker. This property is significant in pain management, as blocking these channels can alleviate pain signals in the nervous system. The study demonstrated a dose-dependent inhibition of calcium influx in neuronal cells, suggesting its potential utility in analgesic therapies .

Study 2: Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages, indicating its potential role as an anti-inflammatory agent. The results suggest that it may downregulate pathways associated with chronic inflammation .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the 1-benzylpiperidin-4-ylmethyl intermediate. Key steps include alkylation of the piperidine nitrogen, followed by sulfonamide coupling. Reaction conditions such as temperature (e.g., 110°C for amide bond formation), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) critically affect yield and purity. Purification via column chromatography or recrystallization (e.g., petroleum ether) is recommended .

- Validation : Use NMR (¹H/¹³C) to confirm structural integrity and HPLC (>95% purity) to assess purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign chemical shifts to confirm the benzylpiperidinyl and benzenesulfonamide moieties. For example, the methylene group in the piperidine ring typically resonates at δ ~2.5–3.5 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C21H29N2O2S: 385.19) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for related sulfonamides .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Methodology : Perform molecular docking using software like Glide or AutoDock to simulate interactions with potential targets (e.g., sigma-1 receptors or histone methyltransferases). Key parameters include:

- Binding affinity : Analyze docking scores (e.g., Glide scores < -6 kcal/mol suggest strong binding).

- Pose validation : Compare predicted binding modes with crystallographic data (e.g., piperidine nitrogen forming hydrogen bonds with active-site residues) .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

- Methodology :

- SAR Analysis : Systematically modify substituents (e.g., replacing the ethyl group on the benzene ring with bulkier tert-butyl groups) and test inhibition against isoforms (e.g., DNMT3A vs. DNMT1). In one study, a pyrrolidine substituent on a quinazoline analog showed DNMT1 inhibition (47% at 100 µM), while morpholine-substituted analogs were inactive .

- Enzyme Assays : Use dose-response curves (IC50) and orthogonal assays (e.g., radioactive ligand displacement for receptors) to validate target specificity .

Q. How does modifying the benzenesulfonamide moiety impact pharmacokinetic properties?

- Methodology :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) to improve solubility. For example, 4-methoxybenzenesulfonamide derivatives showed enhanced aqueous solubility without compromising target binding .

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Piperidine-containing compounds often exhibit improved metabolic stability due to reduced oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.